

Isatin 3-hydrazone molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isatin 3-hydrazone*

Cat. No.: B1294919

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Formula of **Isatin 3-hydrazone**

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **Isatin 3-hydrazone**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structural features, offers a summary of its quantitative data, and provides standardized experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

Isatin 3-hydrazone is an organic compound derived from the condensation reaction between isatin and hydrazine.^[1] Its molecular structure is characterized by an indoline heterocyclic core with a hydrazone functional group (-C=N-NH₂) substituted at the C3 position and a lactam carbonyl group at the C2 position.^[1] This arrangement of functional groups makes it a versatile scaffold in medicinal chemistry.^[2]

The compound exhibits tautomerism, existing in equilibrium between the hydrazone and the azo-enol form (3-diazenyl-1H-indol-2-ol).^{[1][3]} Geometric isomerism is also possible due to the C=N double bond in the hydrazone moiety.^[1]

Molecular Formula: C₈H₇N₃O^{[1][3][4]}

IUPAC Name: 3-diazenyl-1H-indol-2-ol^{[1][3]}

Synonyms: (3Z)-3-hydrazinylidene-2,3-dihydro-1H-indol-2-one, 3-Hydrazonoindolin-2-one, Isatin β -hydrazone.[3][4][5]

CAS Registry Number: 2365-44-8[1][3][5]

Data Presentation

The quantitative data for **Isatin 3-hydrazone** are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical and Computational Data

Property	Value	Reference
Molecular Weight	161.16 g/mol	[1][3][4]
Monoisotopic Mass	161.058911855 Da	[3][4][6]
Topological Polar Surface Area	72.2 \AA^2	[3][4]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]
Complexity	185	[3][4]
Canonical SMILES	C1=CC=C2C(=C1)C(=C(N2)O)N=N	[1][4][6]
InChI	InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H	[1][3][4]
InChI Key	KWSQYVPIKHBAQV-UHFFFAOYSA-N	[1][3][4]

Table 2: Crystallographic Data

Parameter	Value	Reference
Crystal System	Orthorhombic	[1] [3]
Space Group	P 21 21 21	[1] [3]
Unit Cell Dimension 'a'	4.7211 Å	[1] [3]
Unit Cell Dimension 'b'	11.4263 Å	[1] [3]
Unit Cell Dimension 'c'	13.3693 Å	[1] [3]
Unit Cell Angles (α, β, γ)	90.00 °	[1] [3]
Z Value	4	[3]

Table 3: Spectroscopic Data

Technique	Observed Signal (δ in ppm, ν in cm⁻¹)	Assignment	Reference
¹ H NMR	10.86 - 11.03 (s, 1H)	Indole N-H	[1]
8.62 - 9.01 (s, 1H)	Azomethine proton (-CH=N)	[1]	
6.85 - 7.81 (m)	Aromatic protons	[7]	
IR	~3238 (ν)	N-H stretching	[8]
~1700 (ν)	C=O stretching (lactam)	[8]	
~1618-1624 (ν)	C=N stretching	[8]	
Mass Spectrometry (ESI)	m/z 162 [M+H] ⁺	Molecular ion peak	[1]

Experimental Protocols

Synthesis of Isatin 3-hydrazone

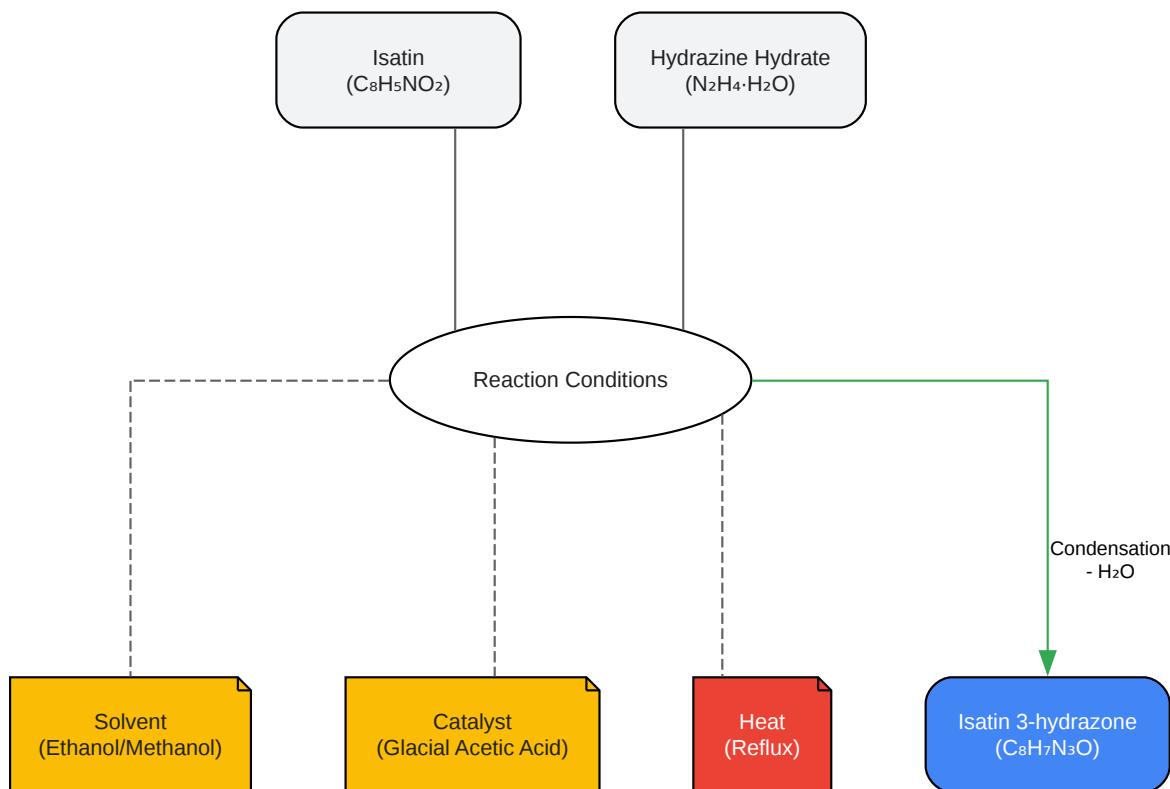
This protocol describes a general method for the synthesis of **Isatin 3-hydrazone** via the condensation of isatin with hydrazine hydrate.[\[9\]](#)

Materials:

- Isatin (1 equivalent)
- Hydrazine hydrate (1.2 equivalents)
- Methanol or Absolute Ethanol
- Glacial Acetic Acid (catalytic amount)
- Reaction flask with reflux condenser
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Suspend isatin (1 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add hydrazine hydrate (1.2 eq.) to the suspension.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[9\]](#)[\[10\]](#)
- After the reaction is complete (indicated by the disappearance of the isatin spot on TLC), cool the mixture to room temperature.
- The resulting precipitate (a yellow solid) is collected by vacuum filtration.
- Wash the collected solid with cold methanol or ethanol to remove unreacted starting materials and impurities.[\[9\]](#)
- Dry the purified product in a vacuum oven or in open air. The product is typically obtained in good to excellent yields (75-99%).[\[9\]](#)


Characterization Methods

The structure and purity of the synthesized **Isatin 3-hydrazone** are confirmed using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: Performed using KBr pellets. The spectrum should confirm the presence of key functional groups: N-H stretching (around 3238 cm^{-1}), C=O lactam stretching (around 1700 cm^{-1}), and C=N hydrazone stretching (around 1618 cm^{-1}).[\[8\]](#)[\[10\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ^1H NMR spectrum is expected to show characteristic signals for the indole NH proton (δ 10.86-11.03), the aromatic protons, and the azomethine proton.[\[1\]](#)[\[11\]](#)
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The spectrum should show a prominent molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 162.[\[1\]](#)[\[11\]](#)
- Elemental Analysis: Combustion analysis is performed to determine the elemental composition (C, H, N), which should correspond to the molecular formula C₈H₇N₃O.[\[12\]](#)
- Melting Point: The melting point of the purified compound is determined and compared with literature values (e.g., 230–231 °C) as an indicator of purity.[\[9\]](#)

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for **Isatin 3-hydrazone**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Isatin 3-hydrazone** from Isatin and Hydrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Isatin 3-hydrazone | 2365-44-8 [smolecule.com]
- 2. Isatin 3-hydrazone | 2365-44-8 | Benchchem [benchchem.com]
- 3. Isatin 3-hydrazone | C8H7N3O | CID 16906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. PubChemLite - Isatin 3-hydrazone (C8H7N3O) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. A Series of Isatin-Hydrzones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrzones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isatin 3-hydrazone molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294919#isatin-3-hydrazone-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com